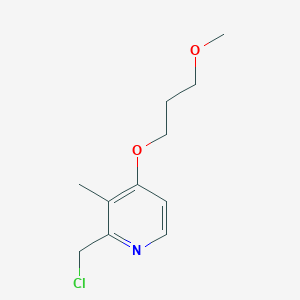

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

Description

Properties

IUPAC Name |

2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO2/c1-9-10(8-12)13-5-4-11(9)15-7-3-6-14-2/h4-5H,3,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYNCLYLFSMFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CCl)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452642 | |

| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117977-20-5 | |

| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117977-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor Rabeprazole.[1][2] This document details its chemical and physical properties, outlines common synthetic protocols, and illustrates its role in pharmaceutical manufacturing.

Core Properties and Specifications

This compound hydrochloride is a pyridine derivative valued for its specific molecular structure, which is conducive to the synthesis of complex active pharmaceutical ingredients (APIs).[2]

The fundamental properties of the compound are summarized below. These values are critical for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 153259-31-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₇Cl₂NO₂ | [1][3] |

| Molecular Weight | 266.16 g/mol | [1][3] |

| Appearance | Light yellow to off-white powder/solid | [2] |

| Melting Point | 113-115 °C | [2] |

| Boiling Point | ~360 °C at 760 mmHg | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol. | |

| Storage | Inert atmosphere, 2-8°C |

In pharmaceutical applications, this intermediate must adhere to stringent purity standards to ensure the safety and efficacy of the final drug product.

| Specification | Limit | Source(s) |

| Assay (Purity) | ≥99.0% | [2] |

| Single Impurity | ≤0.5% | [2] |

| Total Impurities | ≤0.5% | [2] |

| Loss on Drying | ≤0.5% | [2] |

| Residue on Ignition | ≤0.5% | [2] |

Spectroscopic and Analytical Data

While detailed spectral data for this specific intermediate is not widely published, its structure can be confirmed by standard analytical techniques. Researchers can expect the following characteristic signals:

-

¹H NMR: Signals corresponding to the methyl group, chloromethyl protons, methoxy group, the two sets of methylene protons in the propoxy chain, and the aromatic protons on the pyridine ring.

-

¹³C NMR: Resonances for all 11 unique carbon atoms in the molecule, including the pyridine ring carbons, the chloromethyl carbon, and carbons of the methoxypropoxy side chain.

-

Mass Spectrometry (MS): The exact mass is 265.0636 Da.[3][4] The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₁H₁₆ClNO₂) and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H (aromatic and aliphatic), C=C and C=N (pyridine ring), C-O-C (ether linkage), and C-Cl bonds would be expected.

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the chlorination of its corresponding alcohol precursor, (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol.

The compound is a crucial link in the multi-step synthesis of Rabeprazole. The following diagram illustrates the overall logical flow from a common starting material to the final API.

Caption: Logical workflow for Rabeprazole synthesis highlighting the role of the target intermediate.

This protocol is based on established synthetic methods for converting the precursor alcohol to the desired chloromethyl compound.[5]

Materials:

-

(4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol (1 equivalent)

-

Thionyl chloride (SOCl₂) (1.5 equivalents)

-

Dichloromethane (DCM), anhydrous (sufficient volume)

-

Nitrogen or Argon gas supply

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup

Procedure:

-

Setup: Assemble the three-neck flask with a dropping funnel, a nitrogen inlet, and a stopper. Ensure the system is dry and purged with inert gas.

-

Dissolution: Dissolve (4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methanol (e.g., 5.0 g, 23.7 mmol) in anhydrous dichloromethane (e.g., 40 ml) in the flask.[5]

-

Cooling: Cool the solution to 0°C using an ice bath while stirring.

-

Reagent Addition: Add thionyl chloride (e.g., 4.23 g, 35.6 mmol) dropwise to the cooled solution via the dropping funnel.[5] Maintain the internal temperature below 25°C throughout the addition.[5]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride. This yields the crude this compound.[5]

-

Salt Formation: The resulting oil or solid is the free base. To obtain the hydrochloride salt, it can be dissolved in a suitable solvent (e.g., acetone or ether) and treated with a solution of HCl (e.g., HCl in ether) until precipitation is complete. The resulting solid is then filtered and dried.

Role in Pharmaceutical Synthesis

The primary application of this compound is as a direct precursor in the synthesis of Rabeprazole.[2] The chloromethyl group is highly reactive and serves as an excellent electrophile for nucleophilic substitution by the thiol group of 2-mercaptobenzimidazole.

The following diagram details the key synthetic step where the title compound is utilized.

Caption: The key condensation reaction involving the title intermediate.

This condensation reaction forms the core thioether backbone of Rabeprazole, which is subsequently oxidized to the active sulfoxide form.

Safety and Handling

As a chlorinated organic compound and a reactive intermediate, proper safety precautions are mandatory.

Hazard Identification:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H318/H319: Causes serious eye damage/irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H350: May cause cancer (suspected).[3]

Handling Recommendations:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

References

- 1. scbt.com [scbt.com]

- 2. innospk.com [innospk.com]

- 3. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H17Cl2NO2 | CID 18792742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride [lgcstandards.com]

- 5. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]

2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine synthesis pathway

An In-depth Technical Guide on the Synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

Introduction

This compound, often in its hydrochloride salt form (CAS No: 153259-31-5), is a critical chemical intermediate in the pharmaceutical industry.[1] Its primary application lies in its role as a cornerstone for the synthesis of Rabeprazole, a widely prescribed proton pump inhibitor (PPI) used to treat acid-related gastrointestinal conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] The precise molecular structure of this intermediate is essential for the key reactions involved in the production of Rabeprazole.[1]

Physically, the hydrochloride salt appears as a light yellow to off-white powder with a melting point of 113°C to 115°C.[1] Its stability and high purity, often exceeding 99.0%, are paramount for its use in the manufacturing of Active Pharmaceutical Ingredients (APIs).[1] This guide provides a detailed overview of a common synthesis pathway, experimental protocols, and quantitative data related to the production of this vital intermediate.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that typically begins with a substituted pyridine N-oxide. A common and illustrative route involves the initial substitution of a chloro group on the pyridine ring with the desired methoxypropoxy side chain, followed by a rearrangement and subsequent chlorination of the methyl group at the 2-position.

The key transformations in this pathway are:

-

Etherification : 4-chloro-2,3-dimethylpyridine 1-oxide is reacted with 3-methoxypropan-1-ol in the presence of a strong base to yield 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide.

-

Rearrangement : The N-oxide is then treated with acetic anhydride, which facilitates a rearrangement to form [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate.[3]

-

Hydrolysis : The acetate intermediate is hydrolyzed, typically using a base like sodium hydroxide in ethanol, to produce the alcohol intermediate, [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol.[3]

-

Chlorination : The final step involves the chlorination of the alcohol group using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or sulfuryl chloride, to yield the target compound, this compound.[3][4][5]

This final product is often converted to its hydrochloride salt to improve stability for storage and handling.[6]

Data Presentation

The following table summarizes quantitative data reported for key steps in the synthesis process. The final chlorination step consistently demonstrates high yields.

| Reaction Step | Starting Material | Product | Yield | Purity | Reference |

| Hydrolysis of Acetate to Alcohol | 2-acetoxymethyl-4-(3-methoxypropoxy)-3-methyl pyridine | 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methyl pyridine | 79% | - | [3] |

| Chlorination of Alcohol | 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine | 99.0% | - | [4] |

| Chlorination of Alcohol | 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine | 99% | - | [3] |

| Final Product Specification | - | 2-Chloromethyl-3-Methyl-4-(3-Methoxypropoxy)Pyridine HCl | - | ≥99.0% | [1] |

Experimental Protocols

A detailed experimental protocol for the final and critical chlorination step is provided below, based on procedures outlined in the literature.[3][4]

Objective: To synthesize 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine from 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine.

Materials:

-

2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (e.g., 70 g)

-

Thionyl chloride (SOCl₂) (e.g., 73.1 g, 0.61 mol)[3]

-

Dichloromethane (CH₂Cl₂) (e.g., 135 ml)[3]

-

Saturated sodium bicarbonate solution

Procedure:

-

The starting material, 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (70 g), is dissolved in dichloromethane (135 ml) in a suitable reaction vessel.[3]

-

Thionyl chloride (73.1 g) is added dropwise to the solution, ensuring the temperature is maintained at 0°C.[3] An alternative protocol suggests keeping the temperature below 25°C.[4]

-

After the addition is complete, the mixture is stirred at room temperature for 2 hours.[3] The reaction progress can be monitored using Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting material.[4]

-

Upon completion, the solvent (dichloromethane) and excess thionyl chloride are removed by distillation under reduced pressure.[3][4]

-

The resulting residue is cooled to 5°C and carefully neutralized to a pH of approximately 7.5 with a saturated sodium bicarbonate solution.[3]

-

The aqueous mixture is then extracted with dichloromethane.[3]

-

The combined organic layers are dried over anhydrous sodium sulfate and filtered.[3]

-

The filtrate is concentrated under reduced pressure to yield the final product, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine, as a brown oil.[3] This process has been reported to achieve a yield of 99%.[3][4]

References

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride - Google Patents [patents.google.com]

CAS number 153259-31-5 chemical structure

An In-depth Technical Guide to 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine Hydrochloride (CAS: 153259-31-5)

This technical guide provides a comprehensive overview of 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride, a key chemical intermediate in the synthesis of the proton pump inhibitor, Rabeprazole.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride is a pyridine derivative that serves as a critical building block in the pharmaceutical industry.[1] Its chemical structure is characterized by a pyridine ring substituted with a chloromethyl group, a methyl group, and a methoxypropoxy side chain.

Chemical Structure:

Caption: Chemical structure of 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₇Cl₂NO₂ | [2][3][4] |

| Molecular Weight | 266.16 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [1][5] |

| Melting Point | 112-115 °C | [1] |

| Boiling Point | ~360 °C at 760 mmHg | [1] |

| Flash Point | 171.5 °C | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [5] |

| Exact Mass | 265.0636342 g/mol | [3][4] |

| Topological Polar Surface Area | 31.4 Ų | [3][4] |

Synthesis Pathway

This compound is a pivotal intermediate in the multi-step synthesis of Rabeprazole. The general synthetic route involves the modification of a pyridine precursor, culminating in the formation of the title compound, which is then typically reacted with 2-mercaptobenzimidazole.[6]

A common synthetic approach starts from 2,3-dimethylpyridine, which undergoes a series of reactions including oxidation, nitration, and chlorination, followed by etherification and rearrangement to yield the desired product.[7]

Caption: Simplified synthetic pathway for Rabeprazole, highlighting the role of the title compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this intermediate are often proprietary. However, based on patent literature, a general procedure for the chlorination step can be outlined.

General Protocol for Chlorination

This protocol describes the conversion of the corresponding hydroxymethyl precursor to the final chlorinated product.

Disclaimer: This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.

Materials:

-

2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane

Procedure:

-

Dissolve 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature below 25 °C.[8]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[8]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.[8]

-

The resulting crude product, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, can then be purified, for example, by recrystallization from an appropriate solvent system.

Safety and Handling

2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H318/H319: Causes serious eye damage/irritation.[3]

-

H335: May cause respiratory irritation.[3]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Data

While specific spectra are not publicly available, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are crucial for the structural confirmation and purity assessment of this compound. Some sources indicate the availability of HPLC and LC-MS data for this compound.[9] A patent for a related synthesis provides some ¹H NMR data for the precursor, 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methyl pyridine hydrochloride, which may serve as a useful comparison: ¹H NMR in CDCl₃ δ(ppm); 1.97-2.01 (m, 2H), 2.01(s, 3H), 3.20 (s, 3H), 3.40(t,2H), 4.34-4.39 (t,2H), 4.87 (s, 2H), 7.29-7.39(d, 1H), 8.85 (d, 1H).[10]

This guide provides a foundational understanding of 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride. For further in-depth research and development, consulting primary literature and chemical supplier documentation is recommended.

References

- 1. innospk.com [innospk.com]

- 2. scbt.com [scbt.com]

- 3. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H17Cl2NO2 | CID 18792742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine, HCl - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 5. 153259-31-5 | CAS DataBase [m.chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]

- 8. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]

- 9. 153259-31-5|2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride|BLD Pharm [bldpharm.com]

- 10. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

An In-depth Technical Guide to 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the proton pump inhibitor Rabeprazole. This document details its chemical identity, physicochemical properties, and a representative synthetic protocol. Furthermore, it elucidates the mechanism of action of Rabeprazole to provide a broader context for the significance of this intermediate in drug development.

Chemical Identity and Nomenclature

The compound of interest can exist as a free base or as a hydrochloride salt. The nomenclature and identifiers for both forms are crucial for accurate documentation and research.

IUPAC Name:

Synonyms and Identifiers:

| Identifier | Free Base | Hydrochloride Salt |

| CAS Number | 117977-20-5[1] | 153259-31-5[2] |

| Molecular Formula | C₁₁H₁₆ClNO₂[1] | C₁₁H₁₇Cl₂NO₂[2] |

| Common Synonyms | 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin[3], Pyridine, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methyl-[1], Rabeprazole Impurity 43[3] | 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride[4], Rabeprazole Chloro Compound[4], Rabeprazole Impurity 35[4] |

Physicochemical Properties

A summary of the key physicochemical properties for both the free base and its hydrochloride salt is presented below. These parameters are essential for handling, formulation, and quality control.

| Property | Free Base | Hydrochloride Salt |

| Molecular Weight | 229.70 g/mol [1] | 266.16 g/mol [2][4][5] |

| Appearance | - | Light yellow to off-white powder[6] |

| Melting Point | - | 113-115 °C[4][7][8] |

| Boiling Point | 328.2±37.0 °C (Predicted)[3] | 360 °C at 760 mmHg[7][8] |

| Flash Point | - | 171.5 °C[7][8] |

| Storage Temperature | 2-8°C[3] | Inert atmosphere, 2-8°C[4] |

Synthesis Protocol

This compound is a key intermediate in the multi-step synthesis of Rabeprazole. A representative experimental protocol for its synthesis from 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine is described below.

Materials:

-

2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine

-

Dichloromethane

-

Thionyl chloride

Procedure:

-

Dissolve 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (e.g., 5.0 g, 23.7 mmol) in dichloromethane (e.g., 40 ml).[9]

-

Add thionyl chloride (e.g., 4.23 g, 35.6 mmol) dropwise to the solution, ensuring the temperature does not exceed 25°C.[9]

-

Stir the reaction mixture at room temperature.[9]

-

Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC).[9]

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine.[9]

Logical Relationship of Synthesis

Caption: Synthesis workflow for this compound.

Role in Drug Development: The Rabeprazole Connection

This compound serves as a cornerstone in the synthesis of Rabeprazole, a proton pump inhibitor (PPI) used to treat acid-related conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[6] The subsequent reaction of this intermediate with 2-mercaptobenzimidazole is a key step in forming the core structure of Rabeprazole.

Mechanism of Action of Rabeprazole

Rabeprazole functions by irreversibly inhibiting the gastric H+/K+ ATPase (proton pump) in parietal cells of the stomach lining.[10] This enzyme is responsible for the final step in gastric acid secretion.[10]

Signaling Pathway of Gastric Acid Secretion and Inhibition by Rabeprazole

Caption: Rabeprazole inhibits the H+/K+ ATPase, blocking gastric acid secretion.

Upon administration, Rabeprazole, a prodrug, is absorbed and reaches the parietal cells. In the acidic environment of the secretory canaliculi of these cells, it undergoes an acid-catalyzed conversion to its active sulfenamide form.[10] This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inactivation.[9] This action effectively blocks the final step of acid secretion, leading to a profound and long-lasting reduction in gastric acidity.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. ClinPGx [clinpgx.org]

- 3. benchchem.com [benchchem.com]

- 4. Hydrogen potassium ATPase - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Rabeprazole Sodium? [synapse.patsnap.com]

- 6. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rabeprazole - Wikipedia [en.wikipedia.org]

- 10. Rabeprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Physical and chemical properties of Rabeprazole chloro compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the primary chloro compound associated with Rabeprazole, a widely used proton pump inhibitor. The focus of this document is the key synthetic intermediate, 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride, a critical component in the manufacturing of Rabeprazole. Additionally, this guide will cover a significant chloro-containing impurity that can arise during synthesis.

Core Intermediate: 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine Hydrochloride

This compound, commonly referred to as Rabeprazole chloride, is the cornerstone for the synthesis of the Rabeprazole molecule.[1] Its precise structure allows for the subsequent condensation with 2-mercaptobenzimidazole to form the core structure of the final active pharmaceutical ingredient.

Physical and Chemical Properties

The physical and chemical properties of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride are summarized in the table below. This data is essential for its proper handling, storage, and use in synthetic processes.

| Property | Value | References |

| IUPAC Name | 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine;hydrochloride | [2] |

| CAS Number | 153259-31-5 | [1][3] |

| Molecular Formula | C₁₁H₁₇Cl₂NO₂ | [1][2] |

| Molecular Weight | 266.16 g/mol | [1][2] |

| Appearance | Light yellow to off-white powder | [1] |

| Melting Point | 113-115 °C | [1][3] |

| Boiling Point | ~360 °C at 760 mmHg | [1][4] |

| Flash Point | 171.5 °C | [1][4] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [3] |

| Purity (Assay) | ≥99.0% | [1] |

| Storage | Store in a cool, dry, ventilated environment. Inert atmosphere, 2-8°C. | [1][3] |

Synthesis and Logic

The synthesis of Rabeprazole chloride is a multi-step process that starts from simpler pyridine derivatives. The general pathway involves the formation of a pyridine N-oxide, followed by functional group manipulations to introduce the methoxypropoxy and chloromethyl groups.

Caption: Synthetic pathway for Rabeprazole Chloro Compound.

Experimental Protocols

Synthesis of 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine Hydrochloride from its Hydroxymethyl Precursor [5][6][7]

-

Materials:

-

2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (1 equivalent)

-

Thionyl chloride (SOCl₂) (1.5 - 2.5 equivalents)

-

Dichloromethane or Toluene as solvent

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Suspend or dissolve 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in the chosen solvent (e.g., toluene or dichloromethane) in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the mixture to a low temperature, typically 0-10 °C, using an ice bath.

-

Slowly add thionyl chloride dropwise to the reaction mixture, ensuring the temperature is maintained below 25 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a period of 1 to 2 hours.

-

Monitor the reaction for completion using an appropriate method, such as Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure (vacuum).

-

The resulting residue can be neutralized with a saturated sodium bicarbonate solution to a pH of approximately 7.5 and then extracted with a solvent like dichloromethane.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, which can be further purified if necessary.

-

Note on Characterization: While detailed protocols for synthesis are available, specific spectral data such as ¹H NMR, ¹³C NMR, and IR for 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride were not explicitly found in the reviewed literature. Characterization is typically performed using standard techniques like HPLC for purity assessment and Mass Spectrometry for molecular weight confirmation.[8]

Key Chloro-Containing Impurity: 2-{[(4-chloro-3-methyl-2-pyridinyl)methyl]sulfinyl}-1H-benzimidazole

During the synthesis of Rabeprazole, impurities can form. One of the notable process-related impurities is the chloro analogue of Rabeprazole.[9][10] This impurity arises when the starting material, 4-chloro-2,3-dimethylpyridine-N-oxide, is carried through the synthetic pathway without being fully converted.[9]

Physical and Chemical Properties

| Property | Value | References |

| IUPAC Name | 2-[[(4-chloro-3-methyl-pyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole | [11] |

| Synonyms | Rabeprazole Chloro Impurity, Rabeprazole Related Compound F, 4-Desmethoxypropoxyl-4-chloro Rabeprazole | [8][12][13] |

| CAS Number | 168167-42-8 | [12][13] |

| Molecular Formula | C₁₄H₁₂ClN₃OS | [11][12] |

| Molecular Weight | 305.78 g/mol | [11][12] |

| Appearance | Solid | [12] |

| Storage | Store at < -15°C in a dry, well-sealed container. | [12] |

Formation and Relationship to Core Intermediate

The formation of this chloro impurity is directly linked to the main synthetic pathway of Rabeprazole. It represents a side reaction where the chloro group on the pyridine ring is not displaced by the methoxypropoxy group.

Caption: Relationship between the main synthesis and impurity formation.

Experimental Protocols

Synthesis of Rabeprazole Chloro Impurity [8]

This synthesis is a two-step process starting from 4-chloro-2-(chloromethyl)-3-methylpyridine.

-

Step 1: Synthesis of the Sulfide Precursor

-

Materials:

-

1H-benzo[d]imidazole-2-thiol

-

Sodium hydroxide (NaOH)

-

4-chloro-2-(chloromethyl)-3-methylpyridine

-

Water

-

-

Procedure:

-

In a round bottom flask, prepare a solution of 1H-benzo[d]imidazole-2-thiol and NaOH in water.

-

Add a solution of 4-chloro-2-(chloromethyl)-3-methylpyridine in water to the flask at room temperature over a period of 30 minutes.

-

Continue stirring for an additional hour at the same temperature.

-

A solid will precipitate. Filter the solid and dry it under a vacuum to obtain 2-(((4-chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole.

-

-

-

Step 2: Oxidation to the Sulfinyl Impurity

-

Materials:

-

The sulfide precursor from Step 1

-

meta-Chloroperbenzoic acid (m-CPBA)

-

Dichloromethane

-

50% NaOH solution

-

Acetic acid

-

Ether

-

-

Procedure:

-

Dissolve the sulfide precursor in dichloromethane.

-

Add a solution of m-CPBA in dichloromethane to the mixture at a temperature of 10-15 °C over 20 minutes.

-

After stirring for 20 minutes, add a 50% NaOH solution.

-

Adjust the pH of the reaction mass to 8.0-8.5 with acetic acid.

-

Extract the product with dichloromethane.

-

Evaporate the solvent.

-

Treat the crude product with ether at 10 °C to precipitate a solid.

-

Filter and dry the solid to obtain the Rabeprazole Chloro Impurity.

-

-

Conclusion

A thorough understanding of the physical and chemical properties of the Rabeprazole chloro compound, 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride, is paramount for the efficient and controlled synthesis of Rabeprazole. Likewise, knowledge of the formation and synthesis of potential chloro-containing impurities is crucial for the development of robust analytical methods and for ensuring the purity and safety of the final drug product. This guide provides foundational data and methodologies to support researchers and professionals in the field of drug development and manufacturing.

References

- 1. innospk.com [innospk.com]

- 2. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H17Cl2NO2 | CID 18792742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 153259-31-5 | CAS DataBase [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 6. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. Identification and synthesis of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. 2-[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | 168167-42-8 | IC21226 [biosynth.com]

- 13. store.usp.org [store.usp.org]

The Pivotal Role of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine in Rabeprazole Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis and application of the key intermediate, 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, in the manufacturing of the proton pump inhibitor, Rabeprazole. This document outlines the various synthetic pathways, presents quantitative data from key experimental protocols, and offers detailed methodologies for the crucial steps involved in the synthesis of Rabeprazole's core structure.

Introduction: The Significance of the Pyridine Intermediate

Rabeprazole, a substituted benzimidazole, functions by inhibiting the gastric H+/K+ ATPase (proton pump), thereby reducing gastric acid secretion. Its synthesis is a multi-step process, with the condensation of a substituted pyridine derivative and 2-mercaptobenzimidazole being a critical step. This compound, often used as its hydrochloride salt for improved stability, serves as the electrophilic pyridine component in this key reaction. The efficiency of its synthesis and subsequent condensation directly impacts the overall yield and purity of the final Rabeprazole active pharmaceutical ingredient (API).

Synthetic Pathways and Core Reactions

The synthesis of Rabeprazole via the 2-(chloromethyl)pyridine intermediate can be broadly divided into two main stages:

-

Stage 1: Synthesis of this compound Hydrochloride. This stage involves the construction of the substituted pyridine ring.

-

Stage 2: Condensation with 2-Mercaptobenzimidazole and Subsequent Oxidation. This stage forms the thioether linkage and is followed by oxidation to the final sulfoxide (Rabeprazole).

A common synthetic route is illustrated below:

An alternative, shorter route involves the direct chlorination of the 2-methyl group of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide.

Quantitative Data from Synthetic Protocols

The following tables summarize quantitative data from various published experimental protocols for the key steps in Rabeprazole synthesis.

Table 1: Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2,3-Dimethyl-4-nitropyridine-N-oxide | 3-Methoxypropan-1-ol, K2CO3 | DMF | 120-125 | - | 93 | 99.3 (HPLC) | [1] |

| 4-Chloro-2,3-dimethylpyridine-N-oxide | 3-Methoxypropan-1-ol, NaH | DMSO | 60-70 | 4-5 | - | - | [2] |

Table 2: Synthesis of this compound and its Hydrochloride Salt

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide | N-chlorophthalimide, Dibenzoyl peroxide, Tri-n-butylamine | DMF | 25-30 | 3 | 86 (two steps) | 99.5 (HPLC) | [1] |

| 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine | Thionyl chloride | Dichloromethane | <25 | - | 99 | - | [3] |

| 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine HCl | Thionyl chloride | Toluene | 5-10 | 1 | - | - | [2] |

Table 3: Synthesis of 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole (Rabeprazole Thioether)

| Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-N-oxide, 2-Mercaptobenzimidazole | Sodium hydroxide | Methanol | 40-50 | 1 | 97 | 99.3 (HPLC) | [1] |

| This compound, 2-Mercaptobenzimidazole | Sodium hydroxide | Ethanol | 55 | 2 | 67.8 | - | [4] |

| 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine, 1H-benzo[d]imidazole-2-thiol | Triphenylphosphine, Diethyl azodicarboxylate | Tetrahydrofuran | 0 | 5-10 | 80 | - | [5] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide

This protocol is adapted from patent CN103664886A[1].

Workflow:

Procedure:

-

In a suitable reaction vessel, combine 2,3-Dimethyl-4-nitropyridine-N-oxide, 3-methoxypropan-1-ol, and potassium carbonate in dimethylformamide (DMF).

-

Heat the reaction mixture to 120-125 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to 40-50 °C.

-

Filter the mixture to remove solid inorganic salts.

-

Wash the collected solid with DMF.

-

Combine the filtrates to obtain a solution of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide.

Protocol 2: Synthesis of this compound-N-oxide

This protocol is a continuation from Protocol 1, as described in patent CN103664886A[1].

Procedure:

-

To the DMF solution of 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide from the previous step, add a radical initiator (e.g., dibenzoyl peroxide), N-chlorophthalimide, and a regioselective catalyst (e.g., tri-n-butylamine).

-

Maintain the reaction temperature at 25-30 °C for 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, add water to the reaction mixture.

-

Extract the product with toluene.

-

Wash the combined organic layers with water and then with a saturated salt solution.

-

Concentrate the organic phase under reduced pressure at 40-50 °C to yield 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-N-oxide as a yellow oil.

Protocol 3: Synthesis of 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole

This protocol is adapted from patent CN103664886A[1].

Procedure:

-

Dissolve 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine-N-oxide in methanol.

-

Add 2-mercaptobenzimidazole and sodium hydroxide to the solution.

-

Heat the mixture at 40-50 °C for 1 hour.

-

Add water to the reaction mixture and concentrate under reduced pressure to remove methanol.

-

Add more water to the residue and cool to 20-25 °C.

-

Filter the resulting solid, wash with water, and dry to obtain the product.

Conclusion

The synthesis of this compound is a critical step in the industrial production of Rabeprazole. The choice of synthetic route and the optimization of reaction conditions for its formation and subsequent condensation with 2-mercaptobenzimidazole are paramount for achieving high yields and purity of the final API. The protocols and data presented in this guide offer a comprehensive overview for researchers and professionals in the field of pharmaceutical development, providing a solid foundation for further process optimization and scale-up.

References

- 1. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 2. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 3. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole | 117977-21-6 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, a key intermediate in the manufacture of the proton pump inhibitor Rabeprazole. This document details the starting materials, experimental protocols, and quantitative data associated with the most common manufacturing processes.

Introduction

This compound hydrochloride is a critical building block in the synthesis of Rabeprazole. The efficiency of its synthesis has a direct impact on the overall cost and purity of the final active pharmaceutical ingredient (API). This guide explores three principal synthetic pathways, each originating from a different commercially available starting material.

Synthesis Route I: Starting from 2,3-Lutidine

This route is a multi-step synthesis that begins with the readily available 2,3-lutidine. The overall process involves oxidation, nitration, chlorination, etherification, rearrangement, hydrolysis, and a final chlorination step.

Overall Synthesis Pathway from 2,3-Lutidine

A [label="2,3-Lutidine"]; B [label="2,3-Dimethylpyridine-N-oxide"]; C [label="2,3-Dimethyl-4-nitropyridine-N-oxide"]; D [label="4-Chloro-2,3-dimethylpyridine-N-oxide"]; E [label="4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide"]; F [label="[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol"]; G [label="this compound"];

A -> B [label="Oxidation"]; B -> C [label="Nitration"]; C -> D [label="Chlorination"]; D -> E [label="Etherification"]; E -> F [label="Rearrangement & Hydrolysis"]; F -> G [label="Chlorination"]; }

Caption: Synthesis of this compound from 2,3-Lutidine.Experimental Protocols

Step 1: Oxidation of 2,3-Lutidine to 2,3-Dimethylpyridine-N-oxide

-

Procedure: To a solution of 2,3-lutidine in dichloromethane, add 5 mol% of RuCl₃·3H₂O and stir at room temperature. Bubble oxygen into the reaction mixture for 8 hours. After completion, the catalyst is filtered, and the filtrate is concentrated under vacuum to yield 2,3-dimethylpyridine-N-oxide.[1]

Step 2: Nitration of 2,3-Dimethylpyridine-N-oxide

-

Procedure: Dissolve 2,3-dimethylpyridine-N-oxide in concentrated sulfuric acid. Cool the mixture to between -10°C and 20°C. Dropwise, add a sulfuric acid solution of potassium nitrate. After the addition, the reaction is heated to 80°C to 120°C. Upon completion, the mixture is cooled, and water is added to precipitate the product. The product is then extracted with dichloromethane.[2][3]

Step 3: Chlorination to 4-Chloro-2,3-dimethylpyridine-N-oxide

-

Procedure: A suspension of 4-nitro-2,3-dimethylpyridine N-oxide and NaCl in acetonitrile is treated with aqueous HCl and a phase transfer catalyst (benzyltributylammonium chloride). The mixture is heated under reflux for 12 hours. The pH is then adjusted to 9 with 20% NaOH, and the product is extracted with dichloromethane.[4][5]

Subsequent steps follow the protocols outlined in the synthesis from 4-Chloro-2,3-dimethylpyridine 1-oxide (Section 4).

Synthesis Route II: Starting from 2,3-Dimethyl-4-nitropyridine-N-oxide

This pathway begins with the nitrated pyridine derivative, bypassing the initial oxidation and nitration of 2,3-lutidine.

Overall Synthesis Pathway from 2,3-Dimethyl-4-nitropyridine-N-oxide

A [label="2,3-Dimethyl-4-nitropyridine-N-oxide"]; B [label="4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide"]; C [label="2-(Chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine-N-oxide"]; D [label="this compound"];

A -> B [label="Etherification"]; B -> C [label="Chloromethylation"]; C -> D [label="Reduction"]; }

Caption: Synthesis from 2,3-Dimethyl-4-nitropyridine-N-oxide.Experimental Protocols

Step 1: Etherification to 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide

-

Procedure: In a reaction flask, 2,3-Dimethyl-4-nitropyridine-N-oxide is mixed with DMF, 3-methoxy-1-propanol, and anhydrous potassium carbonate. The mixture is heated to 120-125°C and stirred for 4 hours. After cooling, the solid is filtered off, and the filtrate containing the product is used in the next step.[6]

Step 2: One-pot Chloromethylation

-

Procedure: To the solution from the previous step, a radical initiator (e.g., dibenzoyl peroxide), N-chlorosuccinimide, and a regioselective catalyst (e.g., tri-n-butylamine) are added. The reaction is maintained at 25-30°C for 3 hours. The product, 2-chloromethyl-3-methyl-4-(3-methoxy propoxy) pyridine-N-oxide, is then extracted with toluene.[6] A patent describes a total yield of 77.58% for the synthesis of a downstream intermediate using this method.[6]

Synthesis Route III: Starting from 4-Chloro-2,3-dimethylpyridine 1-oxide

This is a widely used and efficient route to the target molecule.

Overall Synthesis Pathway from 4-Chloro-2,3-dimethylpyridine 1-oxide

A [label="4-Chloro-2,3-dimethylpyridine 1-oxide"]; B [label="4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide"]; C [label="[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate"]; D [label="[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methanol"]; E [label="this compound"];

A -> B [label="Etherification\n(3-methoxypropan-1-ol, NaH)"]; B -> C [label="Rearrangement\n(Acetic Anhydride)"]; C -> D [label="Hydrolysis\n(NaOH)"]; D -> E [label="Chlorination\n(Thionyl Chloride)"]; }

Caption: Synthesis from 4-Chloro-2,3-dimethylpyridine 1-oxide.Experimental Protocols

Step 1: Synthesis of 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide

-

Procedure: 3-methoxy-1-propanol is dissolved in dimethyl sulfoxide. Potassium hydroxide flakes are added, and the mixture is heated to 50-55°C for 1 hour. After cooling, 4-chloro-2,3-dimethylpyridine N-oxide is added, and the temperature is raised to 75-80°C for 3 hours.

Step 2: Rearrangement to [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate

-

Procedure: 4-(3-methoxypropoxy)-2,3-dimethylpyridine N-oxide is treated with acetic anhydride and heated.

Step 3: Hydrolysis to [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol

-

Procedure: The acetate intermediate is hydrolyzed using an aqueous base such as sodium hydroxide.

Step 4: Chlorination to this compound

-

Procedure: 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (5.0 g, 23.7 mmol) is dissolved in dichloromethane (40 ml). Thionyl chloride (4.23 g, 35.6 mmol) is added dropwise, keeping the temperature below 25°C. The reaction is stirred at room temperature until the starting material disappears (monitored by TLC). The solvent is then removed under reduced pressure to yield the final product.[7]

Quantitative Data Summary

The following tables summarize the reported yields and purities for the key steps in the synthesis of this compound.

| Starting Material | Intermediate | Reagents | Yield (%) | Purity (%) | Reference(s) |

| 2,3-Lutidine | 2,3-Dimethylpyridine-N-oxide | RuCl₃·3H₂O, O₂ | 93 | - | [1] |

| 2,3-Dimethylpyridine-N-oxide | 2,3-Dimethyl-4-nitropyridine-N-oxide | KNO₃, H₂SO₄ | 92.9 | 99 | [3] |

| 4-Nitro-2,3-dimethylpyridine N-oxide | 4-Chloro-2,3-dimethylpyridine 1-oxide | NaCl, HCl, Benzyltributylammonium chloride | 98.5 | - | [4][5] |

| 4-Chloro-2,3-dimethylpyridine 1-oxide | 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide | 3-methoxypropan-1-ol, KOH, DMSO | - | - | |

| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | This compound | Thionyl chloride, Dichloromethane | 99.0 | - | [7] |

| 2,3-Dimethyl-4-nitropyridine-N-oxide | 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide | 3-methoxy-1-propanol, K₂CO₃, DMF | 93 | 99.3 | [6] |

| 4-(3-methoxypropoxy)-2,3-dimethylpyridine-N-oxide | 2-chloromethyl-3-methyl-4-(3-methoxy propoxy) pyridine-N-oxide | Dibenzoyl peroxide, N-chlorosuccinimide, tri-n-butylamine | 82.6 (two steps) | 99.2 | [6] |

Conclusion

The synthesis of this compound can be achieved through several viable routes, with the choice of starting material often dictated by cost and availability. The route starting from 4-chloro-2,3-dimethylpyridine 1-oxide is well-documented and offers high yields in the final chlorination step. The one-pot chloromethylation from the corresponding N-oxide presents an efficient alternative, potentially reducing the number of unit operations. Researchers and process chemists should consider the overall efficiency, cost, and environmental impact of each route when selecting a synthetic strategy for large-scale production.

References

- 1. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 2. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]

- 3. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 4. 4-Chloro-2,3-dimethylpyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Chloro-2,3-dimethylpyridine 1-oxide | 59886-90-7 [chemicalbook.com]

- 6. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 7. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]

The Synthesis of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthetic routes for 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine and its hydrochloride salt, a key intermediate in the manufacturing of the proton pump inhibitor Rabeprazole.[1][2][3] This document outlines the prevalent synthetic strategies, presents detailed experimental protocols, and summarizes quantitative data to facilitate comparative analysis.

Introduction

This compound, and its more stable hydrochloride salt, are crucial building blocks in the synthesis of Rabeprazole.[2][3] The efficiency and purity of this intermediate directly impact the overall yield and quality of the final active pharmaceutical ingredient. This guide explores the common synthetic pathways, primarily focusing on the chlorination of the corresponding alcohol precursor and multi-step syntheses originating from 2,3-dimethylpyridine.

Synthetic Pathways

The synthesis of this compound predominantly follows two main strategies:

-

Direct Chlorination of 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine: This is the most direct and widely reported method, involving the conversion of the hydroxyl group to a chloro group using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is the most common reagent for this transformation.[4][5][6]

-

Multi-step Synthesis from 2,3-Dimethylpyridine: This approach involves a series of reactions starting from 2,3-dimethylpyridine, including N-oxidation, rearrangement, and subsequent chlorination to arrive at the target molecule.

The following diagram illustrates a common synthetic pathway starting from the hydroxymethyl precursor.

Caption: Chlorination of the hydroxymethyl precursor.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various reported synthetic methods.

Table 1: Synthesis of this compound via Chlorination

| Starting Material | Chlorinating Agent | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | Thionyl Chloride | Dichloromethane | Room Temperature | 99.0 | Not Reported | [4] |

| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | Thionyl Chloride | Dichloromethane | 0°C to Room Temp. | 99.0 | Not Reported | [6] |

| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | Thionyl Chloride | Ethyl Acetate | 0-5°C to 20-30°C | Not Reported | Not Reported | [5] |

| 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine | p-Toluene sulfonyl chloride / Triethylamine | Dichloromethane | 40°C | Not Reported | Not Reported | [1] |

Table 2: Multi-step Synthesis Overview

| Starting Material | Key Steps | Overall Yield (%) | Reference |

| 2,3-Dimethylpyridine | N-oxidation, Etherification, Acetic Anhydride Rearrangement, Hydrolysis, Chlorination | 7-8 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic steps.

Protocol 1: Chlorination using Thionyl Chloride in Dichloromethane[4][6]

-

Dissolution: Dissolve 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine (e.g., 5.0 g, 23.7 mmol) in dichloromethane (40 ml).

-

Addition of Chlorinating Agent: Add thionyl chloride (e.g., 4.23 g, 35.6 mmol) dropwise to the solution, ensuring the temperature does not exceed 25°C. Some protocols specify cooling to 0°C before addition.[6]

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the disappearance of the starting material is confirmed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to obtain this compound. Some procedures include a neutralization step with a saturated sodium bicarbonate solution and extraction with dichloromethane.[6]

Protocol 2: Chlorination using Thionyl Chloride in Ethyl Acetate to form the Hydrochloride Salt[5]

-

Suspension: Suspend 3-methyl-2-hydroxymethyl-4-(3-methoxypropoxy)pyridine in ethyl acetate.

-

Addition of Chlorinating Agent: Cool the mixture to 0-5°C and add thionyl chloride dropwise.

-

Reaction: After the addition is complete, raise the temperature to 20-30°C and continue the reaction.

-

Isolation: A large amount of solid will precipitate. Filter the solid, wash, and dry to obtain 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride.

Protocol 3: Multi-step Synthesis from 4-chloro-2,3-dimethylpyridine 1-oxide[7]

This synthesis involves multiple stages, a summary of which is provided below.

Caption: Multi-step synthesis pathway.

-

Etherification: 4-chloro-2,3-dimethylpyridine 1-oxide is treated with 3-methoxypropan-1-ol in the presence of a strong base like sodium hydride to yield 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide.

-

Rearrangement: The resulting N-oxide is treated with acetic anhydride to give [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate.

-

Hydrolysis: The acetate intermediate is hydrolyzed to form [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol.

-

Chlorination: The final step involves the chlorination of the alcohol with thionyl chloride to produce the target molecule.

Conclusion

The synthesis of this compound is a well-documented process crucial for the production of Rabeprazole. The most efficient and high-yielding method appears to be the direct chlorination of the corresponding hydroxymethyl precursor using thionyl chloride. While multi-step syntheses from simpler starting materials are available, they often result in lower overall yields. The choice of solvent and reaction conditions for the chlorination step can influence the final product, with some methods directly yielding the more stable hydrochloride salt. This guide provides researchers and drug development professionals with a solid foundation for selecting and optimizing the synthesis of this key pharmaceutical intermediate.

References

- 1. asianjpr.com [asianjpr.com]

- 2. Preparation method of rabeprazole chloride and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. innospk.com [innospk.com]

- 4. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]

- 5. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Molecular weight and formula of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride (HCl), a key intermediate in the synthesis of the proton pump inhibitor Rabeprazole. This document details the compound's chemical properties, provides an experimental protocol for its synthesis, and outlines its role in the manufacturing of Rabeprazole. The information is intended to support researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound HCl is a pyridine derivative that serves as a critical building block in the pharmaceutical industry. Its chemical structure and properties are summarized below.

| Property | Value |

| Chemical Name | This compound hydrochloride |

| CAS Number | 153259-31-5 |

| Molecular Formula | C₁₁H₁₇Cl₂NO₂ |

| Molecular Weight | 266.16 g/mol [1] |

| Synonyms | Rabeprazole Chloro Compound, Rabeprazole Impurity 35 HCl |

| Appearance | White to off-white solid |

| Melting Point | 113-115 °C |

| Solubility | Slightly soluble in Chloroform and Methanol |

| Storage | 2-8°C in an inert atmosphere |

Role in Rabeprazole Synthesis

This compound HCl is a pivotal intermediate in the multi-step synthesis of Rabeprazole, a widely used medication for treating acid-related gastrointestinal conditions. The synthesis of Rabeprazole involves the condensation of this chlorinated pyridine intermediate with 2-mercaptobenzimidazole. The chloromethyl group provides a reactive site for nucleophilic substitution, enabling the formation of the thioether linkage that is central to the Rabeprazole molecule.

The general synthesis workflow for Rabeprazole, highlighting the role of the title compound, is illustrated in the diagram below.

References

Spectroscopic and Synthetic Overview of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, a crucial intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public domain experimental data for this specific molecule, this document presents a predictive summary of its spectroscopic characteristics based on its chemical structure, alongside generalized experimental protocols.

Physicochemical Properties

Basic identifying and physical properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 117977-20-5 | [1] |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |

| Molecular Weight | 229.70 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Predicted Spectroscopic Data

The following tables outline the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of its molecular structure and typical chemical shifts and vibrational frequencies for similar functional groups.

Table 1: Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 1H | H-6 (Pyridine ring) |

| ~6.8 | d | 1H | H-5 (Pyridine ring) |

| ~4.7 | s | 2H | -CH₂Cl |

| ~4.1 | t | 2H | -OCH₂- (propoxy) |

| ~3.5 | t | 2H | -CH₂O- (methoxy) |

| ~3.3 | s | 3H | -OCH₃ |

| ~2.2 | s | 3H | -CH₃ (pyridine ring) |

| ~2.1 | p | 2H | -CH₂- (central propoxy) |

Table 2: Predicted ¹³C NMR Data

(Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C-4 (Pyridine ring) |

| ~155 | C-2 (Pyridine ring) |

| ~148 | C-6 (Pyridine ring) |

| ~122 | C-3 (Pyridine ring) |

| ~107 | C-5 (Pyridine ring) |

| ~68 | -OCH₂- (propoxy) |

| ~59 | -OCH₃ |

| ~45 | -CH₂Cl |

| ~29 | -CH₂- (central propoxy) |

| ~12 | -CH₃ (pyridine ring) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1600, 1500 | Strong | C=C and C=N stretching (pyridine ring) |

| 1250 | Strong | C-O-C stretch (ether) |

| 750-650 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 229/231 | [M]⁺/ [M+2]⁺ molecular ion peaks (due to ³⁵Cl/³⁷Cl isotopes) |

| 194 | [M - Cl]⁺ |

| 142 | [M - OCH₂CH₂CH₂OCH₃]⁺ |

Experimental Protocols

While specific experimental procedures for this compound are not widely published, the following provides a generalized protocol for acquiring NMR data, which can be adapted by researchers.

General Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-170 ppm).

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Synthetic Workflow

The synthesis of this compound typically involves the chlorination of the corresponding hydroxymethyl precursor. A logical workflow for this synthesis is depicted below.

Caption: Synthetic workflow for the preparation of the title compound.

Logical Relationships in Spectroscopic Analysis

The structural elucidation of this compound relies on the correlation of data from different spectroscopic techniques. The logical flow of this analysis is outlined below.

Caption: Interrelation of spectroscopic techniques for structural analysis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Rabeprazole from 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion and is widely used in the treatment of acid-related gastrointestinal disorders. This document provides detailed application notes and protocols for the synthesis of Rabeprazole, commencing from the key intermediate, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. The synthesis involves a two-step process: a condensation reaction to form the thioether intermediate, followed by an oxidation to yield Rabeprazole. These protocols are intended for research and development purposes and should be performed by qualified personnel in a laboratory setting.

Chemical Synthesis Workflow

The synthesis of Rabeprazole from this compound proceeds through two primary chemical transformations:

-

Condensation: this compound hydrochloride is reacted with 2-mercaptobenzimidazole in the presence of a base to form 2-({[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole, also known as Rabeprazole sulfide.

-

Oxidation: The resulting Rabeprazole sulfide is then oxidized to form Rabeprazole.

Caption: Synthetic workflow for Rabeprazole.

Quantitative Data Summary

The following tables summarize quantitative data for the key steps in the synthesis of Rabeprazole, based on various reported laboratory-scale preparations.

Table 1: Condensation of this compound with 2-Mercaptobenzimidazole

| Parameter | Value | Notes |

| Starting Materials | ||

| This compound HCl | 1.0 equivalent | |

| 2-Mercaptobenzimidazole | 1.0 - 1.2 equivalents | |

| Base | Sodium Hydroxide or Sodium Carbonate | 2.0 - 3.0 equivalents |

| Solvent | Isopropanol, Ethanol, or Methanol | |

| Reaction Conditions | ||

| Temperature | 45 - 55°C | |

| Reaction Time | 2 - 4 hours | Monitored by TLC or HPLC |

| Outcome | ||

| Yield of Rabeprazole Sulfide | 85 - 95% | [1] |

| Purity (HPLC) | >98% | [2] |

Table 2: Oxidation of Rabeprazole Sulfide to Rabeprazole

| Parameter | Value | Notes |

| Starting Material | ||

| Rabeprazole Sulfide | 1.0 equivalent | |

| Reagents | ||

| Oxidizing Agent | m-Chloroperbenzoic acid (m-CPBA) or Sodium Hypochlorite | 1.0 - 1.3 equivalents |

| Base (if using NaOCl) | Sodium Hydroxide | |

| Solvent | Dichloromethane, Methanol, or a mixture | |

| Reaction Conditions | ||

| Temperature | -15 to 5°C | Critical for selectivity and minimizing over-oxidation |

| Reaction Time | 1 - 3 hours | Monitored by TLC or HPLC |

| Outcome | ||

| Yield of Rabeprazole | 75 - 90% | Yield can be affected by the choice of oxidizing agent and purification method. |

| Purity (HPLC) | >99.5% | After purification by crystallization.[3] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Rabeprazole.

Protocol 1: Synthesis of Rabeprazole Sulfide

This protocol details the condensation reaction to form the thioether intermediate.

Materials:

-

This compound hydrochloride

-

2-Mercaptobenzimidazole

-

Sodium Carbonate (Na₂CO₃)

-

Isopropanol (IPA)

-

Deionized Water

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (Büchner funnel and flask)

-

Vacuum oven

Procedure:

-

To a round-bottom flask, add isopropanol (10 volumes relative to the starting pyridine).

-

Add 2-mercaptobenzimidazole (1.0 equivalent) and sodium carbonate (2.5 equivalents) to the solvent.

-

Stir the mixture and then add this compound hydrochloride (1.0 equivalent) at room temperature (25-30°C).

-

Heat the reaction mixture to 50-55°C and maintain this temperature while stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, distill off the isopropanol under reduced pressure.

-

To the resulting residue, add deionized water and stir to precipitate the product.

-

Filter the solid product using a Büchner funnel and wash thoroughly with deionized water.

-

Dry the collected solid under vacuum at 50-55°C until a constant weight is achieved (Loss on Drying, LOD < 0.5%).[3]

Protocol 2: Synthesis of Rabeprazole

This protocol describes the oxidation of Rabeprazole sulfide to Rabeprazole.

Materials:

-

Rabeprazole sulfide

-

Isopropanol (IPA)

-

Sodium Hydroxide (NaOH) solution (e.g., 10% aqueous)

-

Sodium Hypochlorite (NaOCl) solution (e.g., 6-12%)

-

Sodium Thiosulfate solution

-

Acetic Acid

-

Ethyl Acetate

Equipment:

-

Jacketed reaction vessel with a mechanical stirrer and temperature control

-

Addition funnel

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

In a jacketed reaction vessel, charge isopropanol (3 volumes relative to Rabeprazole sulfide) and Rabeprazole sulfide (1.0 equivalent) at room temperature (25-30°C).

-

Add a solution of sodium hydroxide (2.0 equivalents).

-

Cool the reaction mixture to 0-5°C.

-

Slowly add a solution of sodium hypochlorite (>1.3 equivalents) to the reaction mixture, maintaining the temperature between 0-5°C.

-

Monitor the reaction by HPLC. Once the reaction is complete, add an aqueous solution of sodium thiosulfate to quench any excess oxidant.

-

Adjust the pH of the reaction mixture to 8.0-8.5 using acetic acid.

-

The crude Rabeprazole will precipitate. Filter the solid and wash with deionized water.

-

For purification, the crude product can be taken up in ethyl acetate and treated with a small amount of an amine base like diethylamine at 50-55°C to dissolve it.[3]

-

Cool the solution to 0-5°C to induce crystallization of pure Rabeprazole.

-

Filter the purified product, wash with cold ethyl acetate, and dry under vacuum at 45-50°C.[3]

Safety Precautions

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

-

Oxidizing agents such as m-CPBA and sodium hypochlorite are reactive and should be handled with caution.

-

Chlorinated solvents should be handled with care due to their potential health hazards.

Conclusion

The synthesis of Rabeprazole from this compound is a well-established process that can be performed with high yield and purity. The protocols provided herein offer a detailed guide for the laboratory-scale synthesis of this important active pharmaceutical ingredient. Careful control of reaction parameters, particularly temperature during the oxidation step, is crucial for achieving the desired product quality. Researchers are encouraged to adapt and optimize these methods for their specific needs and scale of operation.

References

Reaction of 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine with 2-mercaptobenzimidazole

Application Notes and Protocols: Synthesis and Application of a Key Rabeprazole Intermediate

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine with 2-mercaptobenzimidazole. This condensation reaction is a critical step in the synthesis of Rabeprazole, a widely used proton pump inhibitor (PPI) for treating acid-related gastrointestinal disorders.[1][2][3] These notes are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Rabeprazole is a member of the benzimidazole class of compounds that suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system at the secretory surface of gastric parietal cells.[2][4] The synthesis of Rabeprazole typically involves the condensation of a substituted pyridine derivative, this compound (or its hydrochloride salt), with 2-mercaptobenzimidazole to form the thioether intermediate, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole (often referred to as rabeprazole sulfide).[5][6][7] This intermediate is then oxidized to the active sulfoxide form, Rabeprazole.[8][9] This document outlines the synthetic protocol for this key condensation step, subsequent oxidation, and provides relevant data and visualizations.

Reaction Scheme

The overall synthesis of Rabeprazole from the specified reactants proceeds in two main steps:

-

Condensation: Formation of the thioether linkage.

-

Oxidation: Conversion of the thioether to the sulfoxide.

Caption: General reaction scheme for the synthesis of Rabeprazole.

Experimental Protocols

Protocol 1: Synthesis of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole (Rabeprazole Sulfide)

This protocol describes the condensation reaction to form the thioether intermediate.

Materials:

-

2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride[10][11]

-

2-Mercaptobenzimidazole

-

Sodium hydroxide (NaOH)

-

Ethanol or a mixture of water and a water-miscible solvent (e.g., acetone)[5]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

Procedure:

-

In a round-bottom flask, dissolve 2-mercaptobenzimidazole in ethanol (or the chosen solvent system).

-

Add a solution of sodium hydroxide to the flask while stirring.

-

To this mixture, add 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride portion-wise at room temperature.[12]

-

The reaction mixture can be stirred at a temperature ranging from 15°C to 60°C.[5] One patent suggests stirring at 50°C for 3 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent can be distilled off to obtain a residue.[5]

-